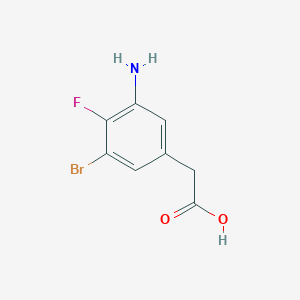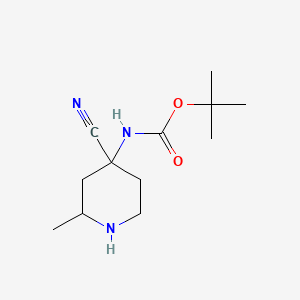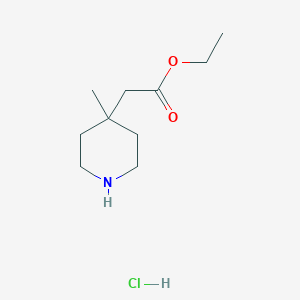
Phthalimidinoglutarimide-C3-PEG4-C2-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimidinoglutarimide-C3-PEG4-C2-Br is a complex organic compound that has garnered significant interest in the fields of chemistry and biomedicine. This compound is known for its unique structure, which includes a phthalimide group, a glutarimide moiety, and a polyethylene glycol (PEG) linker, terminated with a bromine atom. The combination of these functional groups makes it a versatile building block for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-C3-PEG4-C2-Br typically involves multiple steps, starting with the preparation of the phthalimide and glutarimide intermediates. These intermediates are then linked through a PEG chain. The final step involves the introduction of the bromine atom. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to minimize waste and maximize efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimidinoglutarimide-C3-PEG4-C2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Like sodium borohydride for reduction.
Catalysts: Palladium or copper catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex bioconjugates.
Wissenschaftliche Forschungsanwendungen
Phthalimidinoglutarimide-C3-PEG4-C2-Br has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the development of bioconjugates for targeted drug delivery.
Medicine: Investigated for its potential in creating novel therapeutics, particularly in the field of targeted protein degradation.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Phthalimidinoglutarimide-C3-PEG4-C2-Br involves its ability to interact with specific molecular targets. The phthalimide and glutarimide groups can bind to proteins, while the PEG linker provides flexibility and solubility. The bromine atom can be used for further functionalization, allowing the compound to be tailored for specific applications. The molecular pathways involved often include protein-protein interactions and enzymatic modifications.
Vergleich Mit ähnlichen Verbindungen
Phthalimidinoglutarimide-C3-PEG4-C2-Br can be compared with similar compounds such as:
Phthalimidinoglutarimide-5’-C3-O-PEG4-C2-amine HCl: Another compound with a similar structure but different terminal functional group.
Phthalimidinoglutarimide-C3-O-PEG4-C2-acid: Contains an acid group instead of bromine.
Pomalidomide-based compounds: Used in targeted protein degradation but with different linker and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which provides versatility in chemical modifications and applications.
Eigenschaften
Molekularformel |
C26H37BrN2O8 |
|---|---|
Molekulargewicht |
585.5 g/mol |
IUPAC-Name |
3-[7-[3-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C26H37BrN2O8/c27-8-10-34-12-14-36-16-18-37-17-15-35-13-11-33-9-2-4-20-3-1-5-21-22(20)19-29(26(21)32)23-6-7-24(30)28-25(23)31/h1,3,5,23H,2,4,6-19H2,(H,28,30,31) |
InChI-Schlüssel |
SNVDHSIPQJDEOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCOCCOCCOCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[[(4S,6aR,6bS,8aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B14776139.png)







![1-Hydroxy-1H-benzo[d][1,2,3]triazole-6-sulfonic acid](/img/structure/B14776204.png)



![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide](/img/structure/B14776224.png)
